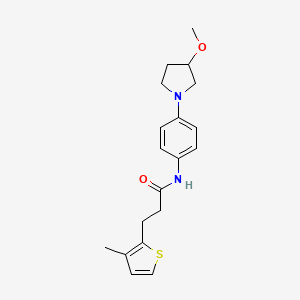

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(3-methylthiophen-2-yl)propanamide

Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(3-methylthiophen-2-yl)propanamide is a synthetic small molecule characterized by:

- 3-Methoxypyrrolidine substituent: A five-membered nitrogen-containing ring with a methoxy group at the 3-position, enhancing solubility and influencing stereoelectronic properties.

- 3-Methylthiophene moiety: A sulfur-containing heterocycle with a methyl group, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(3-methylthiophen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14-10-12-24-18(14)7-8-19(22)20-15-3-5-16(6-4-15)21-11-9-17(13-21)23-2/h3-6,10,12,17H,7-9,11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBRIANSJDECFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(3-methylthiophen-2-yl)propanamide, also known by its CAS number 1797871-85-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 370.5 g/mol. The structure consists of a methoxypyrrolidine moiety linked to a phenyl group and a methylthiophenyl group, which may contribute to its biological properties.

1. Antiinflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting MMPs, particularly MMP-9. MMP inhibitors can reduce inflammation and tissue damage in models of skin injury induced by toxic agents such as sulfur mustard . This suggests that this compound may also possess anti-inflammatory capabilities.

2. Neuroprotective Properties

The methoxypyrrolidine moiety is known for its neuroprotective effects. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases.

3. Anticancer Potential

Some derivatives related to this compound have been evaluated for anticancer activity. They may exert their effects by modulating signaling pathways involved in cell proliferation and apoptosis. In vitro studies could be designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promise in various experimental models:

Comparison with Similar Compounds

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)

| Feature | Target Compound | CAS 483993-11-9 |

|---|---|---|

| Amide Core | Propanamide | Propanamide |

| Aromatic Substituents | 3-Methylthiophene, 4-(3-methoxypyrrolidin-1-yl)phenyl | 4-Methoxyphenyl, 4-fluorophenyl |

| Additional Groups | None | 2H-tetrazol-5-yl ring |

| Molecular Weight | ~380–400 g/mol (estimated) | 341.34 g/mol |

| Key Differences | Thiophene vs. tetrazole; pyrrolidine vs. fluorophenyl | Tetrazole enhances acidity (H-bonding), while fluorophenyl increases electronegativity. |

Implications : The tetrazole in CAS 483993-11-9 may improve binding to cationic targets (e.g., ion channels) compared to the target compound’s thiophene. However, the latter’s 3-methoxypyrrolidine could offer better solubility and CNS penetration.

N-(4-(6-Methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide (4e)

| Feature | Target Compound | Compound 4e |

|---|---|---|

| Amide Core | Propanamide | Propanamide |

| Aromatic Substituents | 3-Methylthiophene, pyrrolidine-phenyl | Quinoline, benzylphenyl |

| Additional Groups | Methoxypyrrolidine | Hydroxy(phenyl)methyl, quinoline |

| Key Differences | Thiophene vs. quinoline; smaller substituents | Quinoline’s planar structure enables intercalation (e.g., antimalarial activity), whereas thiophene may favor hydrophobic interactions. |

Structural and Pharmacokinetic Trends

Solubility and Bioavailability

- The 3-methoxypyrrolidine group in the target compound likely improves aqueous solubility compared to purely lipophilic analogs (e.g., CAS 483993-11-9’s fluorophenyl) .

- Thiophene’s moderate lipophilicity may balance membrane permeability and metabolic stability, contrasting with quinoline’s high logP in Compound 4e .

Metabolic Stability

Target Selectivity

- The absence of tetrazole or quinoline rings in the target compound may reduce off-target effects (e.g., hERG inhibition associated with tetrazoles) .

Q & A

Q. Advanced

- Docking Simulations : Software like AutoDock Vina models interactions with kinases or GPCRs, highlighting key residues (e.g., ATP-binding pocket residues for kinase inhibition) .

- MD Simulations : Assess stability of ligand-target complexes over time; RMSD plots validate binding pose consistency .

- QSAR Models : Relate electronic descriptors (e.g., logP, polar surface area) to activity, guiding lead optimization .

What are the common side reactions during synthesis, and how are they mitigated?

Q. Basic

- Esterification : Competing ester formation from propanoic acid and alcohols is minimized using anhydrous conditions.

- Oligomerization : Excess coupling agents (e.g., HBTU) reduce dimerization of intermediates.

Advanced Mitigation : - Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during acylation .

- Low-Temperature Quenching : Rapid cooling after reaction completion prevents degradation of heat-sensitive moieties (e.g., thiophene rings) .

- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted aniline), guiding solvent system adjustments in chromatography .

How does the 3-methoxypyrrolidine moiety influence the compound’s physicochemical properties and target selectivity?

Q. Advanced

- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .

- Conformational Rigidity : Pyrrolidine’s five-membered ring restricts rotation, favoring binding to rigid enzyme pockets (e.g., proteases) over flexible receptors .

- Hydrogen Bonding : Methoxy oxygen acts as a weak H-bond acceptor, improving affinity for polar active sites (e.g., kinases) .

What analytical techniques are critical for assessing purity, and how are thresholds defined for biological testing?

Q. Basic

- HPLC : Purity ≥95% (area normalization) is standard; UV detection at 254 nm identifies aromatic impurities.

Advanced Criteria : - Chiral Purity : Chiral HPLC or SFC ensures enantiomeric excess (≥99%) if the pyrrolidine is stereogenic .

- Elemental Analysis : C/H/N/S percentages must match theoretical values within ±0.4% for publication-ready data .

How do researchers address low yields in the final coupling step of the synthesis?

Q. Advanced

- Coupling Agent Screening : Replace HBTU with T3P or DMTMM for higher efficiency in amide bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing decomposition .

- Solvent-Free Conditions : Mechanochemical grinding (ball milling) improves atom economy and yield .

What in vitro assays are most suitable for preliminary evaluation of this compound’s therapeutic potential?

Q. Advanced

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) quantify IC against target enzymes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity vs. healthy cells .

- Permeability : Caco-2 monolayer models predict oral bioavailability .

How can structural modifications enhance metabolic stability without compromising activity?

Q. Advanced

- Deuterium Incorporation : Replace methoxy CH with CD to slow CYP450-mediated demethylation .

- Bioisosteres : Substitute thiophene with benzothiophene to reduce oxidative metabolism while retaining π-π stacking .

- Prodrug Design : Introduce ester moieties hydrolyzed in vivo to mask polar groups, improving half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.